molecular formula C20H22N4O4S B11067476 1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione

1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11067476
M. Wt: 414.5 g/mol
InChI Key: LJHCUGGMMKQOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with methyl groups and a sulfonyl group attached to a phenylpiperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 1 and 4 can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Coupling with Phenylpiperazine: The final step involves the coupling of the sulfonylated quinoxaline with phenylpiperazine, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety can bind to receptor sites, modulating their activity, while the quinoxaline core can participate in redox reactions, influencing cellular processes. The sulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylquinoxaline-2,3-dione: Lacks the sulfonyl and phenylpiperazine groups, resulting in different chemical and biological properties.

    6-[(4-Phenylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-dione: Similar structure but without the methyl groups, affecting its reactivity and interactions.

    1,4-Dimethyl-6-sulfonylquinoxaline-2,3-dione: Contains the sulfonyl group but lacks the phenylpiperazine moiety, leading to different applications.

Uniqueness

1,4-Dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and phenylpiperazine groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-dimethyl-6-(4-phenylpiperazin-1-yl)sulfonylquinoxaline-2,3-dione

InChI

InChI=1S/C20H22N4O4S/c1-21-17-9-8-16(14-18(17)22(2)20(26)19(21)25)29(27,28)24-12-10-23(11-13-24)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3

InChI Key

LJHCUGGMMKQOAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)N(C(=O)C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.